molecular formula C17H23NO5 B594292 Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1217740-96-9

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594292
CAS No.: 1217740-96-9
M. Wt: 321.373
InChI Key: UMSPNQKPXWOGLL-KGLIPLIRSA-N
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Description

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a significant compound within the biomedical industry and plays a crucial role in drug development for various ailments . It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for specific afflictions .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO5 . The IUPAC name is (3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid . The molecular weight is 321.37 .


Physical and Chemical Properties Analysis

The compound appears as a white solid . It should be stored at 2-8 °C .

Scientific Research Applications

Synthesis of Conformationally Restricted Analogs

Researchers have explored the synthesis of conformationally restricted analogs of pharmaceutical compounds, where "Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid" serves as a key intermediate. For instance, Galeazzi et al. (2003) described the synthesis of a restricted analog of pregabalin, highlighting the compound's role in achieving total diastereoselection and facilitating the transformation into pyrrolidine carboxylic acid, a structural analog to pregabalin (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).

Enantioselective Syntheses

The compound has also been instrumental in enantioselective syntheses, as demonstrated by Wu, Lee, and Beak (1996), who achieved highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines through specific reaction conditions, underscoring its importance in producing enantiomerically pure compounds (Wu, Lee, & Beak, 1996).

Novel Synthetic Methods

Innovative synthetic methods utilizing "this compound" have been developed to construct complex molecules. For example, Tayama, Otoyama, and Isaka (2008) reported a Brønsted acid catalyzed regioselective aza-Ferrier reaction, providing a novel method for synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes, showcasing the compound's versatility in organic synthesis (Tayama, Otoyama, & Isaka, 2008).

Structural Characterisation

The structural characterization of molecules derived from "this compound" has been a subject of study. Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, and conducted a detailed structural analysis, including NMR and molecular dynamics simulations. This research highlights the compound's role in studying molecular conformation and structure (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).

Future Directions

The compound continues to hold a paramount position in drug development for diverse ailments, suggesting ongoing and future research in its applications .

Properties

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPNQKPXWOGLL-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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